molecular formula C12H16O2 B8494641 4-Isobutyl-3-methylbenzoic acid

4-Isobutyl-3-methylbenzoic acid

Cat. No.: B8494641
M. Wt: 192.25 g/mol
InChI Key: ZHQPHKPPAFMXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyl-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by an isobutyl group at the 4-position and a methyl group at the 3-position of the benzene ring. Substituted benzoic acids are pivotal in pharmaceutical and materials science due to their tunable physicochemical properties and biological activities. The isobutyl and methyl substituents likely influence steric hindrance, lipophilicity, and electronic effects, which are critical for interactions in synthetic or biological systems .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-methyl-4-(2-methylpropyl)benzoic acid

InChI

InChI=1S/C12H16O2/c1-8(2)6-10-4-5-11(12(13)14)7-9(10)3/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

ZHQPHKPPAFMXDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
4-Isobutyl-3-methylbenzoic acid 4-isobutyl, 3-methyl C₁₂H₁₆O₂ ~194.25 (estimated) High lipophilicity (logP ~3.5), steric bulk from isobutyl; potential API intermediate
4-Methoxy-3-methylbenzoic acid 4-methoxy, 3-methyl C₉H₁₀O₃ 166.17 Moderate solubility (due to methoxy), H-bond acceptor; used in polymer synthesis
4-Isopropoxy-3-methylbenzoic acid 4-isopropoxy, 3-methyl C₁₁H₁₄O₃ 194.23 Enhanced steric hindrance; applications in liquid crystals or catalysis
4-Hydroxy-3-methylbenzoic acid 4-hydroxy, 3-methyl C₈H₈O₃ 152.15 Polar, acidic (pKa ~4.2); antimicrobial and antioxidant properties
4-Hydroxy-3-prenylbenzoic acid 4-hydroxy, 3-(3-methylbut-2-enyl) C₁₂H₁₄O₃ 206.24 Prenyl group enhances bioavailability; studied in natural product biosynthesis

Substituent Effects:

  • Isobutyl vs.
  • Methyl vs. Hydroxy : The 3-methyl group in this compound reduces polarity compared to 3-hydroxy analogs, making it less acidic (pKa ~4.8 vs. ~4.2 for hydroxy derivatives) .
  • Prenyl vs. Alkyl : The prenyl group in 4-hydroxy-3-prenylbenzoic acid introduces conjugation and rigidity, which may enhance binding to biological targets .

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